2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide
Description
The compound 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide is a hybrid structure featuring a 5,6,7,8-tetrahydrocinnolin core fused with a triazolo[4,3-a]pyridine moiety via an acetamide linker. The triazolo[4,3-a]pyridine group is a bicyclic heterocycle commonly associated with kinase inhibition or receptor modulation.
Properties
Molecular Formula |
C17H18N6O2 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C17H18N6O2/c24-16(18-10-15-20-19-14-7-3-4-8-22(14)15)11-23-17(25)9-12-5-1-2-6-13(12)21-23/h3-4,7-9H,1-2,5-6,10-11H2,(H,18,24) |
InChI Key |
IPMFECWWSCBCOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC(=O)NCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
-
Condensation Reaction Approach
- Starting from commercially available precursors, the compound can be synthesized via a condensation reaction.
- The ketone group in the cinnoline ring reacts with an amine (e.g., triazolopyridine amine) to form the desired compound.
- Reaction conditions involve suitable solvents, catalysts, and temperature control.
-
Industrial Production
- Large-scale production typically involves optimized batch or continuous processes.
- Precursor availability, cost-effectiveness, and scalability are key considerations.
Chemical Reactions Analysis
Reactions:
Oxidation: The ketone group can undergo oxidation reactions.
Substitution: The acetamide group is susceptible to nucleophilic substitution.
Reduction: Reduction of the ketone or other functional groups may occur.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Substitution: Ammonia or amines.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products:
- Reduction of the ketone yields the corresponding alcohol.
- Substitution at the acetamide nitrogen leads to various derivatives.
Scientific Research Applications
Research indicates that compounds similar to the one exhibit various biological activities:
-
Anticancer Activity :
- Compounds containing the tetrahydrocinnoline structure have been studied for their anticancer properties. For instance, derivatives have shown significant growth inhibition in various cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions exceeding 85% .
- The compound's ability to interact with specific molecular targets involved in cancer proliferation suggests potential as an anticancer agent.
- Anti-inflammatory Properties :
- Neuroprotective Effects :
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of similar compounds:
- Synthesis and Characterization :
- In Silico Docking Studies :
- Therapeutic Potential :
Mechanism of Action
Targets: Molecular targets could include enzymes, receptors, or cellular pathways.
Pathways: Further research is needed to elucidate specific mechanisms.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table compares the target compound with three structurally related analogs from the provided evidence:
Detailed Research Findings and Implications
Structural Diversity and Pharmacophore Features
- Target Compound: The tetrahydrocinnolin ring introduces a partially saturated bicyclic system, which may reduce planar rigidity compared to fully aromatic scaffolds (e.g., pyrimidine or pyridine cores in –3). This could enhance binding to flexible enzyme pockets or allosteric sites .
- The 7-oxo-pyrimidine core may engage in hydrogen bonding with target proteins .
- Compound : The oxadiazole and benzo[d]oxazole moieties are electron-deficient heterocycles, often associated with π-stacking interactions in kinase inhibitors. The methyl group on oxadiazole may sterically hinder metabolic degradation .
- Compound : The trifluoromethyl group enhances electronegativity and metabolic stability, a common strategy in medicinal chemistry to prolong half-life .
Functional Group Impact on Bioactivity
- Acetamide vs. Thioacetamide Linkers : The target compound’s acetamide linker (C=O) offers hydrogen-bond acceptor capacity, whereas the thioacetamide (C=S) in may prioritize hydrophobic interactions. This distinction could influence target selectivity .
- Triazolo[4,3-a]pyridine vs.
- Substituent Effects : The trifluoromethyl group in and the oxadiazole in exemplify strategies to balance solubility and metabolic resistance, which may inform optimization of the target compound .
Biological Activity
The compound 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural framework that combines elements from both tetrahydrocinnoline and triazolopyridine moieties. Its molecular formula is CHNO, and it exhibits several functional groups that may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It can bind to various receptors, influencing signaling pathways associated with cell proliferation and apoptosis.
- Antioxidant Activity : The presence of certain functional groups may confer antioxidant properties, aiding in the protection against oxidative stress.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Studies have demonstrated that derivatives of tetrahydroquinoline compounds can exhibit significant anticancer effects. For instance:
- Mechanism : These compounds may induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle progression.
- Case Study : A derivative was tested on P-glycoprotein overexpressing human uterine sarcoma cells. Results showed a reduction in Rhodamine 123 efflux, indicating potential for overcoming multidrug resistance (MDR) .
Antimicrobial Properties
The compound has shown promise in antimicrobial applications:
- Activity Spectrum : It demonstrates effectiveness against various bacterial strains and fungi.
- Research Findings : In vitro assays revealed significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties:
- Mechanism : It likely inhibits the production of pro-inflammatory cytokines and mediators.
- Experimental Evidence : In animal models, administration led to reduced edema and inflammatory marker levels.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar heterocyclic compounds is essential. The following table summarizes key characteristics:
Q & A
Q. What synthetic methodologies are recommended for optimizing the yield and purity of this compound?
The synthesis involves multi-step reactions, including cyclization, thioether formation, and amide coupling. Key factors include:
- Temperature control : Reflux conditions (e.g., 80–100°C) improve reaction efficiency, as seen in triazolopyrimidine syntheses .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
- Purification : Solvent extraction (e.g., ethyl acetate/water) removes unreacted starting materials, followed by recrystallization in ethanol or methanol to achieve >95% purity .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Spectroscopic techniques :
- X-ray crystallography : Resolve stereochemistry of the 5,6,7,8-tetrahydrocinnolin core .
Q. What purification techniques are critical for isolating this compound from reaction mixtures?
- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (30–70%) to separate regioisomers .
- Recrystallization : Ethanol/water mixtures (1:3 v/v) yield high-purity crystals, minimizing residual solvents .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide modifications to enhance bioactivity?
Q. How should researchers address contradictory bioactivity data across similar compounds?
- Comparative assays : Test in parallel under standardized conditions (e.g., ATPase inhibition assay at pH 7.4, 37°C) to isolate variables .
- Metabolite profiling : Use LC-MS to identify degradation products that may confound activity measurements .
- Crystallographic analysis : Resolve binding modes to clarify discrepancies (e.g., competitive vs. allosteric inhibition) .
Q. What strategies validate computational predictions (e.g., in silico ADMET) against experimental data?
- In vitro permeability : Compare Caco-2 cell monolayer results with SwissADME predictions for intestinal absorption .
- Microsomal stability : Incubate with liver microsomes (human/rat) to validate CYP450 metabolism rates predicted by Schrödinger’s QikProp .
- Plasma protein binding : Use equilibrium dialysis to confirm computational estimates of albumin interaction .
Q. How can solubility and stability challenges be mitigated for in vivo studies?
- Formulation optimization :
- Nanoparticle encapsulation : PLGA nanoparticles improve aqueous solubility (e.g., from <0.1 mg/mL to 2.5 mg/mL) .
- Lyophilization : Stabilize the compound in PBS (pH 7.4) with trehalose as a cryoprotectant .
- pH adjustment : Store solutions at pH 5–6 to prevent hydrolysis of the acetamide group .
Q. What experimental designs are recommended for elucidating the mechanism of action?
- Kinase profiling : Screen against a panel of 50+ kinases (e.g., JAK2, EGFR) at 10 µM to identify primary targets .
- Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein stability shifts in HEK293T lysates .
- RNA-seq : Analyze transcriptomic changes in treated vs. untreated cancer cell lines (e.g., MCF-7) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
